The compound TFFYGGSRGKRNNFKTEEYC, known as Angiopep-2, is a peptide that plays a significant role in drug delivery systems, particularly for targeting the blood-brain barrier. This peptide has garnered attention due to its ability to enhance the delivery of therapeutic agents across biological barriers, making it a valuable tool in biomedical research and pharmaceutical applications.
Angiopep-2 is classified as a targeting peptide due to its specific affinity for the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed in certain types of cancer and in the endothelial cells of the blood-brain barrier. This classification allows Angiopep-2 to facilitate receptor-mediated transcytosis, enhancing the delivery of therapeutic agents into the brain .
The synthesis of Angiopep-2 is typically achieved through solid-phase peptide synthesis (SPPS) methods. This technique allows for the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is protected during synthesis to ensure correct sequence assembly.
The molecular structure of Angiopep-2 consists of a sequence of 18 amino acids, with specific functional groups that allow it to interact with LRP1. The sequence is as follows:
This structure facilitates its binding affinity and biological activity.
The molecular mass of Angiopep-2 is approximately 2552.54 Da. Its stability and solubility characteristics are crucial for its application in drug delivery systems .
Angiopep-2 participates in various chemical reactions during its conjugation with nanoparticles or other therapeutic agents. These reactions often involve:
For example, in one study, Angiopep-2 was conjugated to iron oxide nanoparticles via maleimide-thiol chemistry, allowing for targeted delivery . The conjugation process typically requires careful control of reaction conditions to ensure optimal yield and functionality.
Angiopep-2 operates through receptor-mediated endocytosis. Upon binding to LRP1 on endothelial cells of the blood-brain barrier, it triggers endocytosis, allowing attached therapeutic agents to be internalized and transported across the barrier.
Studies have shown that nanoparticles modified with Angiopep-2 exhibit significantly improved cellular uptake and transport efficiency across the blood-brain barrier compared to unmodified counterparts . This mechanism is critical for enhancing drug delivery in neurological diseases.
Angiopep-2 has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: